

NMR and Mass Spectrometry Analysis of 3-Bromopropanal

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Compound of Interest

Compound Name: 3-Bromopropanal

Cat. No.: B3055480

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The structural confirmation of **3-Bromopropanal** (C_3H_5BrO) relies on the complementary information provided by NMR and Mass Spectrometry. While NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry determines the molecular weight and elemental composition, and can reveal structural features through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For **3-Bromopropanal**, both 1H and ^{13}C NMR provide crucial information.

1H NMR Spectroscopy

The 1H NMR spectrum of **3-Bromopropanal** is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the aldehydic proton ($-CHO$), the methylene protons adjacent to the carbonyl group ($-CH_2-CHO$), and the methylene protons adjacent to the bromine atom ($-CH_2-Br$).

- Aldehydic Proton ($-CHO$): This proton is highly deshielded and appears as a triplet in the downfield region of the spectrum, typically between δ 9.0-10.0 ppm.^{[1][2][3]} The triplet splitting arises from coupling with the adjacent methylene protons.
- Methylene Protons α to Carbonyl ($-CH_2-CHO$): These protons are deshielded by the adjacent electron-withdrawing carbonyl group and appear as a triplet of doublets. Their chemical shift

is expected in the range of δ 2.5-3.0 ppm.[1]

- Methylene Protons α to Bromine ($-\text{CH}_2\text{-Br}$): These protons are deshielded by the electronegative bromine atom and are expected to resonate as a triplet in the region of δ 3.4-3.8 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **3-Bromopropanal** will exhibit three signals corresponding to the three carbon atoms:

- Carbonyl Carbon ($-\text{CHO}$): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm.[2][4]
- Methylene Carbon α to Carbonyl ($-\text{CH}_2\text{-CHO}$): This carbon will appear in the range of δ 45-55 ppm.
- Methylene Carbon α to Bromine ($-\text{CH}_2\text{-Br}$): This carbon will be found in the range of δ 25-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound.[5] For **3-Bromopropanal**, the mass spectrum will show a characteristic pattern due to the presence of the bromine atom.

- Molecular Ion Peak (M^+): Bromine has two major isotopes, ^{79}Br and ^{81}Br , with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For **3-Bromopropanal** ($\text{C}_3\text{H}_5\text{BrO}$), the molecular ion peaks will be observed at $m/z = 136$ (for ^{79}Br) and $m/z = 138$ (for ^{81}Br). The monoisotopic mass is 135.95238 Da.[7]
- Fragmentation Patterns: Aldehydes and halogenated compounds exhibit characteristic fragmentation patterns.[2][8] Common fragmentation pathways for **3-Bromopropanal** may include:
 - α -cleavage: Loss of the aldehydic proton ($\text{H}\cdot$) to give an $[\text{M}-1]^+$ ion, or loss of the formyl radical ($\cdot\text{CHO}$) to give an $[\text{M}-29]^+$ ion.

- Cleavage of the C-Br bond: Loss of the bromine radical ($\bullet\text{Br}$) to give an $[\text{M}-79]^+$ or $[\text{M}-81]^+$ ion.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for the structural elucidation of **3-Bromopropanal**, other techniques can provide complementary information.

- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For **3-Bromopropanal**, a strong absorption band in the region of $1720\text{--}1740\text{ cm}^{-1}$ would indicate the presence of the carbonyl group ($\text{C}=\text{O}$) of the aldehyde.^{[1][3]} A characteristic C-H stretch of the aldehyde group can also be observed around 2720 cm^{-1} and 2820 cm^{-1} .^[3]
- Gas Chromatography (GC): GC can be used to separate **3-Bromopropanal** from a mixture and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

Quantitative Data Summary

Technique	Parameter	Expected Value	Notes
^1H NMR	Chemical Shift (δ) - CHO	9.0 - 10.0 ppm	Triplet
Chemical Shift (δ) - $\text{CH}_2\text{-CHO}$	2.5 - 3.0 ppm	Triplet of doublets	
Chemical Shift (δ) - $\text{CH}_2\text{-Br}$	3.4 - 3.8 ppm	Triplet	
^{13}C NMR	Chemical Shift (δ) - CHO	190 - 200 ppm	
Chemical Shift (δ) - $\text{CH}_2\text{-CHO}$	45 - 55 ppm		
Chemical Shift (δ) - $\text{CH}_2\text{-Br}$	25 - 35 ppm		
Mass Spec.	Molecular Ion (M^+)	m/z 136, 138	Due to ^{79}Br and ^{81}Br isotopes
$[\text{M-H}]^+$	m/z 135, 137		
$[\text{M-CHO}]^+$	m/z 107, 109		
$[\text{M-Br}]^+$	m/z 57		

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Bromopropanal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR

spectrum to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of **3-Bromopropanal**.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

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